Technical Monograph: 3-(Heptafluoropropyl)-5-methyl-1H-pyrazole
Technical Monograph: 3-(Heptafluoropropyl)-5-methyl-1H-pyrazole
CAS Registry Number: 75823-64-2
Molecular Formula:
Executive Summary
In the realm of modern medicinal chemistry and agrochemical design, 3-(heptafluoropropyl)-5-methyl-1H-pyrazole represents a critical fluorinated heterocyclic building block. Distinguished by the presence of a bulky, strongly electron-withdrawing heptafluoropropyl (
Molecular Architecture & Electronic Properties
Tautomeric Equilibrium
Like most 3,5-disubstituted pyrazoles, this compound exists in a dynamic annular tautomeric equilibrium. The proton on the nitrogen atom oscillates between
However, the electronic influence of the
Lipophilicity and Bioisosterism
The heptafluoropropyl group is a "fatty" fluorous tail. It significantly increases the partition coefficient (LogP) compared to a methyl or even a trifluoromethyl group.
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Bioisostere Utility: The
group occupies a volume similar to a propyl or isopropyl group but with inverted electronic properties (electron-withdrawing vs. electron-donating) and resistance to cytochrome P450 oxidation.
Synthesis & Manufacturing Protocols
The industrial and laboratory-scale synthesis relies on the cyclocondensation of hydrazine with a fluorinated
Core Synthetic Pathway
Precursor: 1,1,1,2,2,3,3-heptafluoroheptane-4,6-dione (Heptafluorobutyrylacetone).
Reagent: Hydrazine Hydrate (
Step-by-Step Protocol (Laboratory Scale)
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Preparation : Dissolve 1.0 eq of 1,1,1,2,2,3,3-heptafluoroheptane-4,6-dione in absolute ethanol (concentration ~0.5 M).
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Addition : Cool the solution to 0°C. Add 1.1 eq of hydrazine hydrate dropwise over 20 minutes. Note: The reaction is exothermic.
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Reflux : Allow the mixture to warm to room temperature, then reflux for 2–4 hours. Monitor consumption of diketone via TLC (Mobile phase: Hexane/EtOAc).
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Workup : Evaporate the solvent under reduced pressure. The residue is typically a solid or oil that solidifies upon standing.
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Purification : Recrystallization from hexanes or sublimation is recommended to remove trace hydrazine.
Chemical Reactivity Profile
Regioselectivity in N-Alkylation
A critical challenge in using this scaffold is regioselectivity during N-substitution (alkylation or arylation). Because the pyrazole is asymmetric (
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Steric vs. Electronic Control :
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Isomer A (1-alkyl-3-heptafluoropropyl-5-methyl): Formed when the electrophile attacks the nitrogen adjacent to the methyl group. This is often favored sterically because the
group is smaller than the group. -
Isomer B (1-alkyl-5-heptafluoropropyl-3-methyl): Formed when the electrophile attacks the nitrogen adjacent to the fluorinated chain. This is generally disfavored due to the steric bulk of the
group and the reduced nucleophilicity of that nitrogen (inductive withdrawal).
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Strategic Insight: To force the formation of specific isomers, researchers often employ specific solvents or bases. Use of soft electrophiles or bulky bases can shift the ratio, but separation of isomers via column chromatography is almost always required.
Acidity (pKa)
The
Applications in Drug Discovery[1][2]
Lipophilicity Modulation
The heptafluoropropyl moiety is a tool for "LogP tuning." If a lead compound is too polar to cross the blood-brain barrier (BBB) or cell membranes, replacing a methyl or trifluoromethyl group with heptafluoropropyl can increase lipophilicity significantly without introducing metabolic liabilities.
Ligand Systems
In coordination chemistry, this pyrazole serves as a ligand for Iridium and Platinum complexes used in OLEDs. The electron-withdrawing nature of the
Data Summary Table
| Property | Value / Characteristic | Relevance |
| Formula | Core Scaffold | |
| CAS | 75823-64-2 | Identification |
| Acidity | Enhanced (vs. methyl-pyrazole) | Facile deprotonation |
| LogP | High (Fluorous character) | Membrane permeability |
| Stability | High (C-F bond strength) | Metabolic resistance |
Handling & Safety (SDS Summary)
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Hazards : Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
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Storage : Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The compound is stable but hygroscopic.
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Disposal : Must be treated as halogenated organic waste. Do not release into standard aqueous waste streams due to the persistence of perfluoroalkyl chains (PFAS-related considerations).
References
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EPA CompTox Chemicals Dashboard . 1H-Pyrazole, 3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methyl-.[1] U.S. Environmental Protection Agency.[1] Available at: [Link][1]
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Edilova, Y. O., et al. (2025).[2] "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." International Journal of Molecular Sciences, 26(21), 10335. Available at: [Link]
